Tirabrutinib

Catalog No.
S545415
CAS No.
1351636-18-4
M.F
C25H22N6O3
M. Wt
454.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tirabrutinib

CAS Number

1351636-18-4

Product Name

Tirabrutinib

IUPAC Name

6-amino-9-[(3R)-1-but-2-ynoylpyrrolidin-3-yl]-7-(4-phenoxyphenyl)purin-8-one

Molecular Formula

C25H22N6O3

Molecular Weight

454.5 g/mol

InChI

InChI=1S/C25H22N6O3/c1-2-6-21(32)29-14-13-18(15-29)31-24-22(23(26)27-16-28-24)30(25(31)33)17-9-11-20(12-10-17)34-19-7-4-3-5-8-19/h3-5,7-12,16,18H,13-15H2,1H3,(H2,26,27,28)/t18-/m1/s1

InChI Key

SEJLPXCPMNSRAM-GOSISDBHSA-N

SMILES

CC#CC(=O)N1CCC(C1)N2C3=NC=NC(=C3N(C2=O)C4=CC=C(C=C4)OC5=CC=CC=C5)N

Solubility

Soluble in DMSO

Synonyms

ONO-4059; ONO4059; ONO 4059; ONO-4059; GS 4059; GS-4059; GS4059; ONO-WG-307; Tirabrutinib

Canonical SMILES

CC#CC(=O)N1CCC(C1)N2C3=NC=NC(=C3N(C2=O)C4=CC=C(C=C4)OC5=CC=CC=C5)N

Isomeric SMILES

CC#CC(=O)N1CC[C@H](C1)N2C3=NC=NC(=C3N(C2=O)C4=CC=C(C=C4)OC5=CC=CC=C5)N

Description

The exact mass of the compound Tirabrutinib is 454.1753 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Application in Neuro-Oncology

Tirabrutinib has been used in the field of neuro-oncology, specifically for the treatment of relapsed/refractory primary central nervous system lymphoma (PCNSL) .

Results: Forty-four patients were enrolled; 20, 7, and 17 received tirabrutinib at 320, 480, and 480 mg under fasted conditions, respectively. The overall response rate (ORR) was assessed at 64%: 60% with 5 complete responses (CR)/unconfirmed complete responses (CRu) at 320 mg, 100% with 4 CR/CRu at 480 mg, and 53% with 6 CR/CRu at 480 mg under fasted conditions .

Application in Hematology

Tirabrutinib has also been used in the field of hematology, specifically for the treatment of recurrent or refractory PCNSL in Japanese patients .

Method of Application: A prospective, noninterventional, multicenter, observational study was conducted to evaluate adverse drug reactions (ADRs) and the overall response rate (ORR) of tirabrutinib against recurrent or refractory PCNSL in Japan .

Results: Data from 140 patients who received tirabrutinib treatment were analyzed for safety, and data from 127 of those patients were analyzed for effectiveness . The ORR was evaluated according to the criteria of the International PCNSL Collaborative Group (IPCG) .

Application in Hematological Malignancies

Tirabrutinib has been used in the treatment of various hematological malignancies .

Method of Application: Tirabrutinib is one of the small molecule inhibitors that have shown remarkable efficacy and have been approved to treat different types of hematological cancers .

Results: The first-in-class agent, ibrutinib, has created a new era of chemotherapy-free treatment of B cell malignancies . To reduce the off-target effects and overcome the acquired resistance of ibrutinib, significant efforts have been made in developing highly selective second- and third-generation BTK inhibitors and various combination approaches .

Application in Inflammatory Diseases

Tirabrutinib has also been used in the treatment of inflammatory diseases .

Method of Application: Over the past few years, BTK inhibitors have been repurposed for the treatment of inflammatory diseases . Promising data have been obtained from preclinical and early-phase clinical studies .

Results: BTK inhibitors may reduce inflammation and autoantibody production . The BTK inhibitor evobrutinib was first used for active relapsing–remitting multiple sclerosis in 2019 with positive results .

Application in Chronic Lymphocytic Leukemia (CLL)

Tirabrutinib has been used in the treatment of relapsed or refractory CLL .

Method of Application: A multicentre, phase 1 dose-escalation study was conducted in 90 patients with relapsed or refractory CLL .

Results: The clinical benefit of tirabrutinib monotherapy was demonstrated in this study .

Application in Combination Therapies

Tirabrutinib has been studied in combination with spleen tyrosine kinase (SYK) and phosphoinositol 3-kinase (PI3K) inhibitors .

Method of Application: The combination of tirabrutinib with SYK and PI3K inhibitors was studied in a clinical setting .

Tirabrutinib is a highly selective small molecule inhibitor of Bruton's tyrosine kinase, a critical enzyme involved in B-cell receptor signaling. This compound is primarily investigated for its potential therapeutic applications in hematological malignancies, particularly in conditions such as diffuse large B-cell lymphoma and mantle cell lymphoma. The chemical formula of tirabrutinib is C25H22N6O3C_{25}H_{22}N_{6}O_{3}, and it has an average molecular weight of approximately 454.49 g/mol .

Tirabrutinib acts as a potent and selective inhibitor of Bruton's tyrosine kinase (BTK). BTK plays a critical role in B-cell receptor (BCR) signaling, which is essential for B-cell activation, proliferation, and survival in various B-cell malignancies. By binding to the BTK active site, tirabrutinib prevents ATP binding and subsequent phosphorylation, thereby blocking downstream signaling pathways crucial for B-cell function. This leads to the inhibition of B-cell proliferation and survival, ultimately contributing to anti-tumor effects. [, ]

  • Toxicity: Clinical trials have shown that tirabrutinib is generally well-tolerated, with the most common adverse events being diarrhea, fatigue, and nausea. [, ] However, more severe side effects like cytopenias and infections have also been reported. []
  • Flammability: Tirabrutinib is not expected to be highly flammable due to its chemical structure.
  • Reactivity: Tirabrutinib may react with strong acids or bases, potentially leading to decomposition.

Tirabrutinib functions by irreversibly binding to the cysteine residue at position 481 of Bruton's tyrosine kinase, inhibiting its activity. This covalent modification prevents the phosphorylation of downstream signaling molecules, effectively disrupting the B-cell activation pathway. The compound exhibits a potent inhibitory effect on various kinases, with an IC50 value of 3.4 nmol/L against BTK itself .

The biological activity of tirabrutinib has been extensively studied, demonstrating its ability to induce apoptosis in B-cell lines such as TMD8 and U-2932. The compound inhibits BTK autophosphorylation, leading to a downregulation of critical signaling pathways, including ERK and AKT . In vitro studies show that tirabrutinib can significantly inhibit B-cell activation and proliferation, making it a promising candidate for treating B-cell malignancies .

Tirabrutinib is primarily being explored for its applications in treating various hematological cancers. Clinical trials have demonstrated its efficacy in patients with relapsed or refractory mantle cell lymphoma and other B-cell malignancies. Its ability to selectively target BTK makes it a valuable therapeutic option, particularly for patients who have developed resistance to first-generation BTK inhibitors like ibrutinib .

Interaction studies have shown that tirabrutinib selectively inhibits BTK without significantly affecting other kinases, which minimizes off-target effects. In pharmacokinetic studies, it was observed that tirabrutinib has favorable absorption characteristics and reaches maximum plasma concentrations that correlate with therapeutic effects . The compound also demonstrated an ability to inhibit immune complex-induced activation of neutrophils and basophils, indicating potential implications for autoimmune disorders .

Tirabrutinib belongs to a class of irreversible Bruton's tyrosine kinase inhibitors. Here are some similar compounds along with their unique features:

Compound NameMechanism of ActionUnique Features
IbrutinibIrreversible BTK inhibitorFirst-in-class; approved for multiple B-cell malignancies .
AcalabrutinibIrreversible BTK inhibitorMore selective than ibrutinib; lower off-target effects .
ZanubrutinibIrreversible BTK inhibitorDesigned to reduce adverse effects associated with other BTK inhibitors .
Bruton’s Tyrosine Kinase Inhibitor (PCI-32765)Irreversible BTK inhibitorEarly development stage; focuses on autoimmune diseases .

Uniqueness of Tirabrutinib: Tirabrutinib exhibits a high degree of selectivity for BTK compared to other kinases, which may contribute to its reduced side effects and improved tolerability in clinical settings. Its specific binding characteristics and pharmacokinetic profile make it a promising candidate for further development in treating hematological malignancies.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

454.17533859 g/mol

Monoisotopic Mass

454.17533859 g/mol

Heavy Atom Count

34

Appearance

White to off white powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

LXG44NDL2T

Wikipedia

ONO-4059
Tirabrutini

Dates

Modify: 2023-08-15
1: Barrientos JC. Idelalisib for the treatment of indolent non-Hodgkin lymphoma: a review of its clinical potential. Onco Targets Ther. 2016 May 18;9:2945-53. doi: 10.2147/OTT.S102573. eCollection 2016. Review. PubMed PMID: 27274288; PubMed Central PMCID: PMC4876096.
2: Wu J, Zhang M, Liu D. Acalabrutinib (ACP-196): a selective second-generation BTK inhibitor. J Hematol Oncol. 2016 Mar 9;9:21. doi: 10.1186/s13045-016-0250-9. PubMed PMID: 26957112; PubMed Central PMCID: PMC4784459.
3: Walter HS, Rule SA, Dyer MJ, Karlin L, Jones C, Cazin B, Quittet P, Shah N, Hutchinson CV, Honda H, Duffy K, Birkett J, Jamieson V, Courtenay-Luck N, Yoshizawa T, Sharpe J, Ohno T, Abe S, Nishimura A, Cartron G, Morschhauser F, Fegan C, Salles G. A phase 1 clinical trial of the selective BTK inhibitor ONO/GS-4059 in relapsed and refractory mature B-cell malignancies. Blood. 2016 Jan 28;127(4):411-9. doi: 10.1182/blood-2015-08-664086. Epub 2015 Nov 5. PubMed PMID: 26542378; PubMed Central PMCID: PMC4731845.
4: Robak P, Smolewski P, Robak T. Emerging immunological drugs for chronic lymphocytic leukemia. Expert Opin Emerg Drugs. 2015 Sep;20(3):423-47. doi: 10.1517/14728214.2015.1046432. Epub 2015 Jul 11. Review. PubMed PMID: 26153226.
5: Burger JA. Bruton's tyrosine kinase (BTK) inhibitors in clinical trials. Curr Hematol Malig Rep. 2014 Mar;9(1):44-9. doi: 10.1007/s11899-013-0188-8. Review. PubMed PMID: 24357428.
6: Akinleye A, Chen Y, Mukhi N, Song Y, Liu D. Ibrutinib and novel BTK inhibitors in clinical development. J Hematol Oncol. 2013 Aug 19;6:59. doi: 10.1186/1756-8722-6-59. Review. PubMed PMID: 23958373; PubMed Central PMCID: PMC3751776.

Explore Compound Types